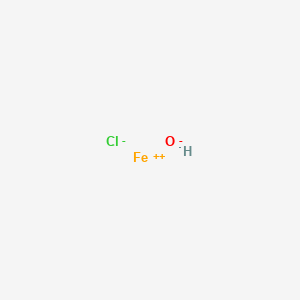
Iron(2+);chloride;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+);chloride;hydroxide, also known as ferrous chloride hydroxide, is a compound that consists of iron in the +2 oxidation state, chloride ions, and hydroxide ions. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(2+);chloride;hydroxide can be synthesized through various methods. One common laboratory method involves the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with a strong base like sodium hydroxide. The resulting precipitate is this compound: [ \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2 \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product of other chemical processes. For example, it can be generated during the treatment of steel production wastes with hydrochloric acid. The reaction involves the dissolution of iron in hydrochloric acid, forming iron(2+) chloride, which can then react with water to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(2+);chloride;hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to iron(3+) hydroxide in the presence of oxygen or other oxidizing agents: [ 4 \text{Fe(OH)}_2 + O_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{Fe(OH)}_3 ]
Reduction: It can be reduced back to iron(2+) ions using reducing agents like hydrogen gas.
Substitution: this compound reacts with hydrochloric acid to form iron(2+) chloride and water: [ \text{Fe(OH)}_2 + 2 \text{HCl} \rightarrow \text{FeCl}_2 + 2 \text{H}_2\text{O} ]
Major Products: The major products formed from these reactions include iron(3+) hydroxide, iron(2+) chloride, and water .
Wissenschaftliche Forschungsanwendungen
Iron(2+);chloride;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions and as a precursor for other iron compounds.
Biology: It plays a role in the study of iron metabolism and its effects on biological systems.
Medicine: this compound is used in the treatment of iron deficiency anemia and as a component in certain pharmaceutical formulations.
Industry: It is utilized in water treatment processes to remove contaminants like arsenic, selenium, and phosphate. .
Wirkmechanismus
The mechanism of action of iron(2+);chloride;hydroxide involves its ability to participate in redox reactions. In biological systems, iron(2+) ions can be oxidized to iron(3+) ions, which play a crucial role in various enzymatic processes and oxygen transport. The compound’s ability to undergo oxidation and reduction reactions makes it an essential component in many biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Iron(2+) chloride (FeCl2): Similar in composition but lacks the hydroxide component.
Iron(2+) hydroxide (Fe(OH)2): Similar but does not contain chloride ions.
Iron(3+) chloride (FeCl3): Contains iron in the +3 oxidation state and has different chemical properties.
Uniqueness: Iron(2+);chloride;hydroxide is unique due to its combination of chloride and hydroxide ions, which allows it to participate in a broader range of chemical reactions compared to its individual components. This combination also enhances its solubility and reactivity in various environments .
Eigenschaften
CAS-Nummer |
51198-18-6 |
|---|---|
Molekularformel |
ClFeHO |
Molekulargewicht |
108.30 g/mol |
IUPAC-Name |
iron(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Fe.H2O/h1H;;1H2/q;+2;/p-2 |
InChI-Schlüssel |
VEMXBTAZPODUAZ-UHFFFAOYSA-L |
Kanonische SMILES |
[OH-].[Cl-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


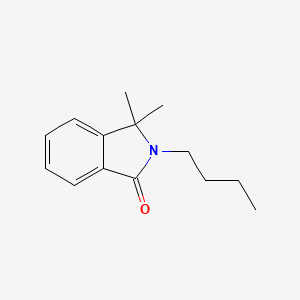
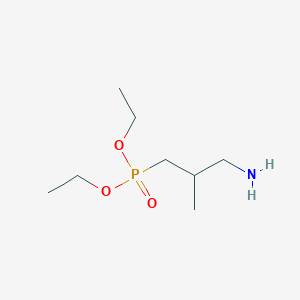
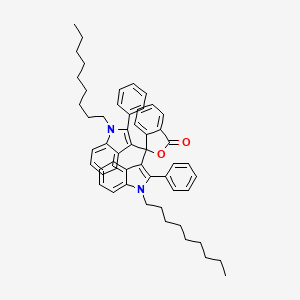
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
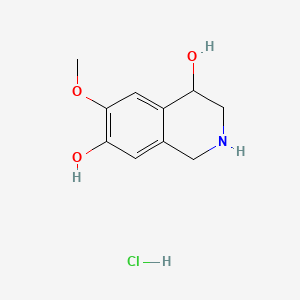
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
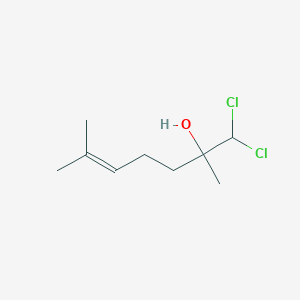
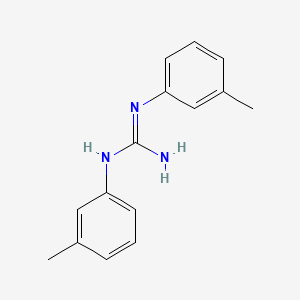

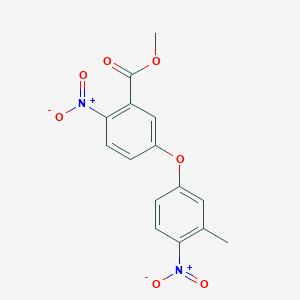
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
